molecular formula C19H19N3O3S2 B11178412 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

Cat. No.: B11178412
M. Wt: 401.5 g/mol
InChI Key: DZSNBQIDGMXCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a phenylpropyl group, and a phenylsulfonylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Attachment of the Phenylpropyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the thiadiazole ring is alkylated with a phenylpropyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Phenylsulfonylacetamide Moiety: This can be accomplished through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with phenylsulfonyl chloride and acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiadiazole ring, phenylpropyl group, and phenylsulfonylacetamide moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O3S2/c23-17(14-27(24,25)16-11-5-2-6-12-16)20-19-22-21-18(26-19)13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12H,7,10,13-14H2,(H,20,22,23)

InChI Key

DZSNBQIDGMXCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.